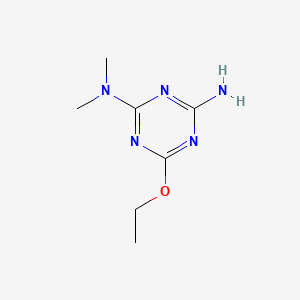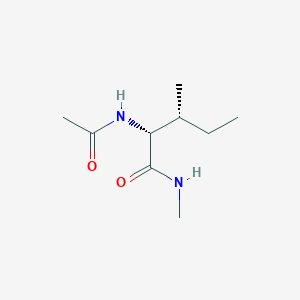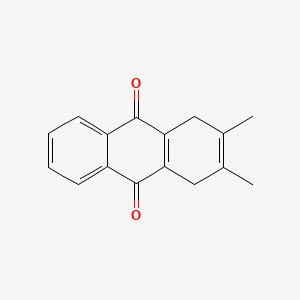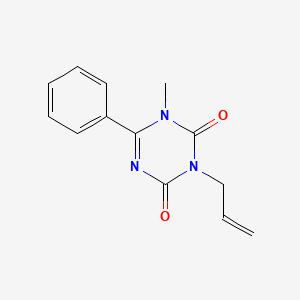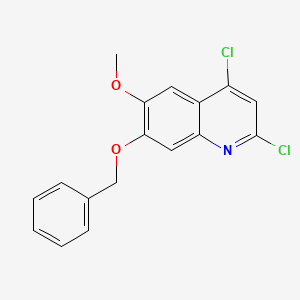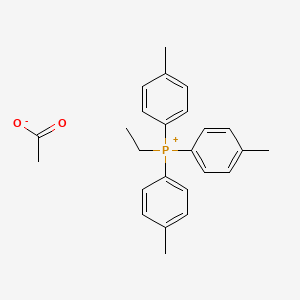![molecular formula C38H42N2O2 B15250789 1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 41578-10-3](/img/structure/B15250789.png)
1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C50H34N2O2. This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields such as dyes, pigments, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound also interacts with various enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and pigment.
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its high stability and vibrant color make it particularly valuable in industrial applications, while its potential biological activity opens avenues for medical research .
Propiedades
Número CAS |
41578-10-3 |
|---|---|
Fórmula molecular |
C38H42N2O2 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
1,4-bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H42N2O2/c1-21(2)25-15-11-16-26(22(3)4)35(25)39-31-19-20-32(40-36-27(23(5)6)17-12-18-28(36)24(7)8)34-33(31)37(41)29-13-9-10-14-30(29)38(34)42/h9-24,39-40H,1-8H3 |
Clave InChI |
YGSXJYCOHXMNBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C(C)C)C(C)C)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
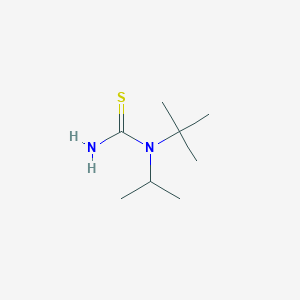
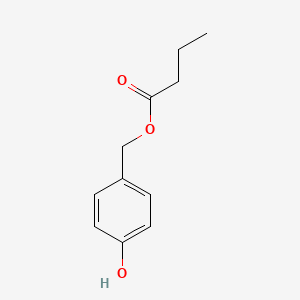
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
